molecular formula C16H17N5O3S B2962500 Ethyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate CAS No. 863500-91-8

Ethyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate

Cat. No. B2962500
CAS RN: 863500-91-8
M. Wt: 359.4
InChI Key: VPWSRFDJZBMHPU-UHFFFAOYSA-N
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Description

This compound is a novel triazole-pyrimidine hybrid . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This has led to the study of the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of these compounds was established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible . Further details about the specific structure of “Ethyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate” are not available in the retrieved papers.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The specific reactions for “Ethyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate” are not detailed in the retrieved papers.


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Specific physical and chemical properties of “Ethyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate” are not detailed in the retrieved papers.

Scientific Research Applications

Neuroprotective Agent

This compound has been evaluated for its potential as a neuroprotective agent . It’s designed to protect neuronal function and structure, which is crucial in preventing or slowing disease progression by reducing neuronal death . The neuroprotective properties are particularly relevant for treating neurodegenerative diseases like Alzheimer’s, Huntington’s, Parkinson’s, and Amyotrophic lateral sclerosis, as well as conditions like ischemic stroke and traumatic brain injury .

Anti-neuroinflammatory Properties

The anti-neuroinflammatory activity of this compound is significant, as it has shown promise in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This activity is essential for conditions where neuroinflammation plays a key role, such as multiple sclerosis and encephalitis.

Antimicrobial Activity

Compounds with the triazole-pyrimidine structure have been associated with antimicrobial activity. This particular compound could potentially be developed to combat various microorganisms, contributing to the treatment of bacterial infections .

Anticancer Activity

The triazole and pyrimidine moieties are known to exhibit anticancer properties. Research into this compound could lead to the development of new anticancer drugs, especially considering its ability to interact with specific proteins involved in cancer cell proliferation .

Antioxidant Properties

Antioxidants are crucial in protecting cells from oxidative stress. This compound’s structure suggests it could serve as an antioxidant, which would be beneficial in preventing diseases associated with oxidative damage .

Antiviral Applications

Given the broad spectrum of biological activities of triazole-pyrimidine hybrids, including antiviral properties, this compound could be explored for its efficacy against various viral infections .

properties

IUPAC Name

ethyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-4-24-16(22)10(2)25-15-13-14(17-9-18-15)21(20-19-13)11-5-7-12(23-3)8-6-11/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWSRFDJZBMHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate

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